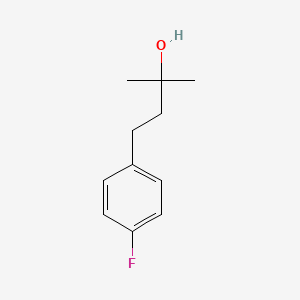

4-(4-Fluorophenyl)-2-methyl-2-butanol

Beschreibung

4-(4-Fluorophenyl)-2-methyl-2-butanol is a tertiary alcohol characterized by a fluorinated aromatic ring and a branched alkyl chain.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLIGNGGQLOJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)

- Structure : Lacks the fluorine substituent on the phenyl ring.

- Molecular Weight : 164.24 g/mol .

- Purity : >98.0% (GC) .

- Key Differences :

- The absence of fluorine reduces electronegativity and lipophilicity compared to the fluorinated analog.

- Likely lower boiling point and altered solubility in polar solvents due to reduced dipole interactions.

- Applications : Used as a synthetic intermediate in organic chemistry, particularly in Grignard reactions or esterifications .

4-Phenyl-2-butanone (CAS 2550-26-7)

- Structure : Ketone analog with a phenyl group and a methyl branch.

- Molecular Weight : 148.20 g/mol (C₁₀H₁₂O) .

- Key Differences :

- The ketone functional group eliminates hydrogen-bonding capability, reducing solubility in polar solvents compared to the alcohol.

- Higher reactivity in nucleophilic additions (e.g., formation of hydrazones or semicarbazones).

- Applications : Laboratory reagent for organic synthesis, particularly in ketone-based reactions .

4-(4-Methylphenyl)butanoic Acid

- Structure : Features a carboxylic acid group and a methyl-substituted phenyl ring.

- Molecular Weight : 178.22 g/mol (C₁₁H₁₄O₂) .

- Key Differences: The carboxylic acid group introduces strong acidity (pKa ~4.5–5) and hydrogen-bonding capacity, enhancing water solubility. Potential for salt formation or esterification, unlike the tertiary alcohol.

- Applications : Intermediate in pharmaceutical synthesis or polymer chemistry .

(4-Fluorophenyl)(phenyl)methylamine

- Structure : Tertiary amine with fluorophenyl and branched alkyl groups.

- Molecular Weight : 271.37 g/mol (C₁₈H₂₂FN) .

- Enhanced biological activity due to amine functionality, possibly targeting neurological receptors.

- Applications : Investigational pharmaceutical agent or ligand in catalysis .

Structural and Functional Analysis

Impact of Fluorine Substitution

Hydrogen Bonding and Solubility

- The tertiary alcohol group in 4-(4-Fluorophenyl)-2-methyl-2-butanol engages in weaker hydrogen bonding compared to primary alcohols, reducing water solubility. This contrasts with carboxylic acid derivatives (e.g., 4-(4-methylphenyl)butanoic acid), which exhibit higher solubility .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties | Applications | References |

|---|---|---|---|---|---|---|

| 4-(4-Fluorophenyl)-2-methyl-2-butanol | C₁₁H₁₅FO | 182.24 (estimated) | Tertiary alcohol, Fluorophenyl | High lipophilicity, weak H-bonding | Pharmaceutical intermediates | - |

| 2-Methyl-4-phenyl-2-butanol | C₁₁H₁₆O | 164.24 | Tertiary alcohol, Phenyl | >98% purity, low polarity | Organic synthesis | |

| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | Ketone, Phenyl | High reactivity, low solubility | Laboratory reagent | |

| 4-(4-Methylphenyl)butanoic acid | C₁₁H₁₄O₂ | 178.22 | Carboxylic acid, Phenyl | Acidic (pKa ~5), high solubility | Polymer/pharma synthesis | |

| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | Amine, Fluorophenyl | Basic (pKa ~9–10), bioactive | Drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.